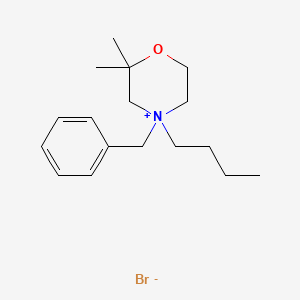
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and two methyl groups attached to the nitrogen atom of the morpholine ring. The bromide ion serves as the counterion to balance the positive charge on the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2,2-dimethylmorpholine with butyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different counterions.
Oxidation: The major products are benzaldehyde and benzoic acid.
Reduction: The major product is the corresponding amine.
科学研究应用
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide has various applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and ion transport.
Industry: The compound is used in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
- 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
- 4-Benzyl-4-butylmorpholin-4-ium bromide
- 4-Benzyl-4-ethyl-2,2-dimethylmorpholin-4-ium bromide
Uniqueness
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is unique due to its specific combination of substituents on the morpholine ring. The presence of both benzyl and butyl groups, along with two methyl groups, imparts distinct physicochemical properties to the compound. These properties make it particularly effective as a phase-transfer catalyst and in applications involving membrane interactions.
属性
CAS 编号 |
90166-91-9 |
|---|---|
分子式 |
C17H28BrNO |
分子量 |
342.3 g/mol |
IUPAC 名称 |
4-benzyl-4-butyl-2,2-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C17H28NO.BrH/c1-4-5-11-18(12-13-19-17(2,3)15-18)14-16-9-7-6-8-10-16;/h6-10H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QPAPZTRJUZVGEG-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(CCOC(C1)(C)C)CC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
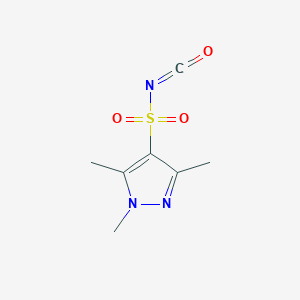


![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
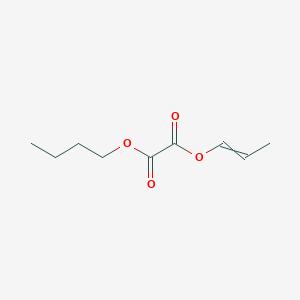
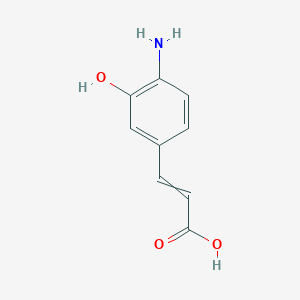
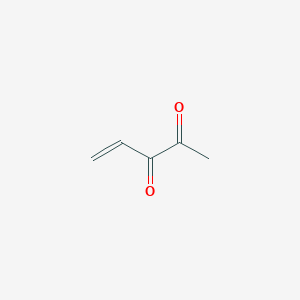
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
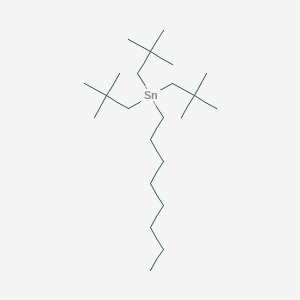
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
